molecular formula C11H9F6N5 B1371368 5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole CAS No. 669080-86-8

5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole

Cat. No.: B1371368
CAS No.: 669080-86-8
M. Wt: 325.21 g/mol
InChI Key: BSPJOHYVYIDKRI-UHFFFAOYSA-N
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Description

5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole is a heterocyclic compound with the molecular formula C11H9F6N5. It is known for its unique structure, which includes a tetrazole ring substituted with a 3’,5’-bistrifluoromethylbenzyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole typically involves the reaction of 3’,5’-bistrifluoromethylbenzylamine with 2-methyltetrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce reduced benzyl derivatives .

Scientific Research Applications

5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring and the bistrifluoromethylbenzyl group play crucial roles in its activity. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Bis(trifluoromethyl)benzyl)-2-methyl-2H-tetrazol-5-amine
  • 3,5-Bis(trifluoromethyl)benzylamine
  • 3,5-Bis(trifluoromethyl)benzyl bromide

Uniqueness

5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole is unique due to its specific substitution pattern and the presence of both the tetrazole ring and the bistrifluoromethylbenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-methyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6N5/c1-22-20-9(19-21-22)18-5-6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-4H,5H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPJOHYVYIDKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630265
Record name N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methyl-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669080-86-8
Record name N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methyl-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3,5-bis(trifluoromethyl)benzaldehyde (4 g, 16.5 mmol), 2-methyl-2H-tetrazol-5-amine (1.96 g, 19.8 mmol) and molecular sieves (5-10 Å beads) in toluene (50 mL) was heated at reflux for 4 hours, after which time the solvent was removed. Ethanol (50 mL) and sodium borohydride (1.25 g, 33 mmol) were added. The resulting mixture was stirred at room temperature for 30 minutes and then partitioned between saturated NH4Cl (50 mL) and ethyl acetate (2×50 mL). The combined organic layers were washed with saturated NaCl (50 mL), dried (MgSO4), filtered and concentrated to yield the title compound as a white solid (4.7 g). 1H NMR (400 MHz, CDCl3) δ 4.2 (s, 3 H) 4.7 (s, 1 H) 4.7 (s, 1 H) 5.0 (t, J=6.0 Hz, 1 H) 7.8 (s, 1 H) 7.9 (s, 2 H). MS (ES+) Calc: 325.08, Found: 325.8 (M+1).
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4 g
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1.96 g
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50 mL
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50 mL
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1.25 g
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Synthesis routes and methods II

Procedure details

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Cn1nnc(N=Cc2cc(C(F)(F)F)cc(C(F)(F)F)c2)n1
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Synthesis routes and methods III

Procedure details

A solution (70 ml) of 3,5-bis(trifluoromethyl)benzaldehyde (6.71 g) and 5-amino-2-methyltetrazole (3.30 g) in toluene was heated under reflux for 4 hr. The reaction solution was concentrated and the obtained residue was dissolved in ethanol (70 ml), and sodium borohydride (2.10 g) was added with stirring at room temperature. The reaction solution was stirred at room temperature for 30 min, and saturated aqueous ammonium chloride was added. The mixture was extracted with ethyl acetate. The extract was washed successively with water and saturated brine. The organic layer was dried over sodium sulfate and sodium sulfate was filtered off. The filtrate was concentrated and the obtained residue was recrystallized from isopropanol-water (3:7, 50 ml) to give the title compound.
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70 mL
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3.3 g
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Synthesis routes and methods IV

Procedure details

NaBH4 (8.2 g, 0.22 mol) is added portionwise slowly to EtOH (700 mL) solution of crude 2-methyl-N-[3,5-bis(trifluoromethyl)phenylmethylene]-2H-tetrazole-5-amine at 0° C., and the mixture is stirred at room temperature for 1 hour. After addition of sat. NH4Cl aq. and water at 0° C., the mixture is concentrated to remove 300 mL of EtOH and extracted with CH2Cl2 (300 mL×4 times). The combined organic layer is washed with brine, dried over magnesium sulfate, filtered and concentrated The residue is purified by silica gel column chromatography to give N-[3,5-bis(trifluoromethyl)benzyl]-N-(2-methyl-2H-tetrazol-5-yl)amine as a white crystalline solid.
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8.2 g
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700 mL
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2-methyl-N-[3,5-bis(trifluoromethyl)phenylmethylene]-2H-tetrazole-5-amine
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